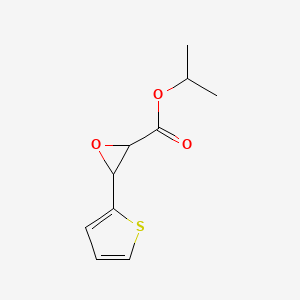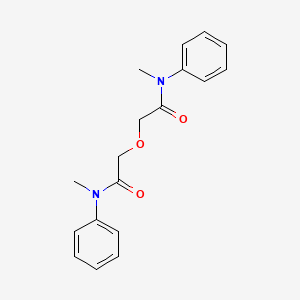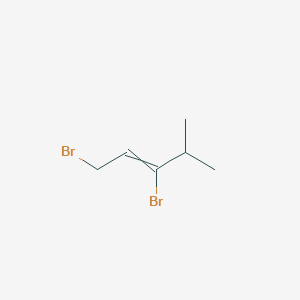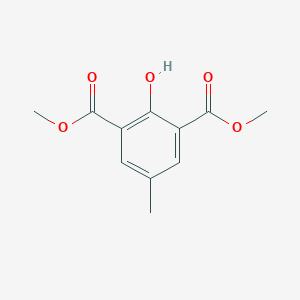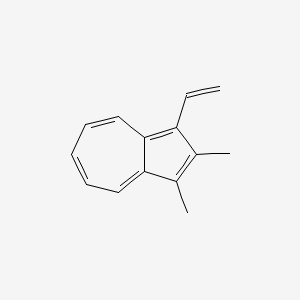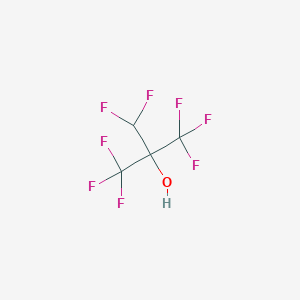
2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro- is a fluorinated alcohol compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro- typically involves the reaction of a suitable precursor with fluorinating agents. One common method is the use of Grignard reagents, where a fluorinated alkyl halide reacts with magnesium to form the Grignard reagent, which then reacts with a carbonyl compound to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the precursor compounds are subjected to fluorine gas or other fluorinating agents under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro- involves its interaction with molecular targets through hydrogen bonding and dipole-dipole interactions. The presence of fluorine atoms enhances its ability to interact with various biological molecules, potentially affecting enzyme activity and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanol: A simple alcohol with similar structural features but lacking fluorine atoms.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with similar properties but different substitution patterns.
2-(Difluoromethyl)-1,1,1,3,3,3-hexafluoropropane: A fluorinated hydrocarbon with similar fluorine content but lacking the hydroxyl group
Uniqueness
2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro- is unique due to its combination of a hydroxyl group and multiple fluorine atoms, which confer distinct chemical reactivity and physical properties. This makes it valuable for specific applications where both hydrophilicity and fluorophilicity are desired .
Eigenschaften
CAS-Nummer |
138355-55-2 |
|---|---|
Molekularformel |
C4H2F8O |
Molekulargewicht |
218.04 g/mol |
IUPAC-Name |
2-(difluoromethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C4H2F8O/c5-1(6)2(13,3(7,8)9)4(10,11)12/h1,13H |
InChI-Schlüssel |
HMSXMIXDVQTAOA-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)(F)F)(C(F)(F)F)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)
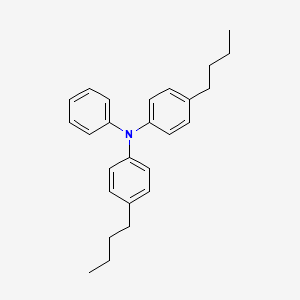
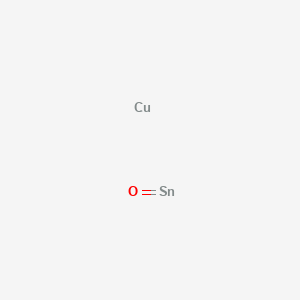
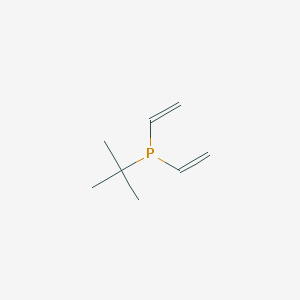
![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)

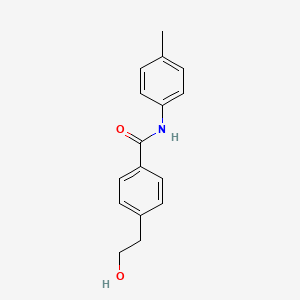
![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)
